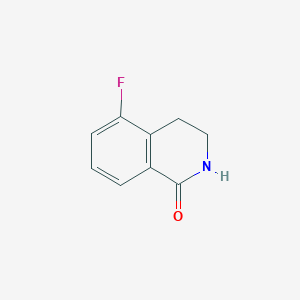

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Description

Contextualization within Isoquinoline (B145761) Alkaloid Research

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds that are predominantly found in plants. nih.gov This class of alkaloids is characterized by the presence of an isoquinoline ring structure and is known for a wide range of pharmacological activities. numberanalytics.com Historically, compounds like morphine and codeine, derived from the opium poppy, are among the most well-known isoquinoline alkaloids, highlighting their profound impact on medicine. numberanalytics.com

These natural products have been used for centuries in traditional medicine and continue to be a source of inspiration for the development of new drugs. numberanalytics.comontosight.ai The therapeutic potential of isoquinoline alkaloids is vast, with demonstrated effects including analgesic, antimicrobial, anticancer, and cardiovascular properties. numberanalytics.comnih.gov The 3,4-dihydroisoquinolin-1(2H)-one core of the subject compound is a common motif found in this family of natural products, positioning it within this important area of research. kthmcollege.ac.in

Significance of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold in Medicinal Chemistry

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. This particular scaffold is a six-membered lactam ring fused to a benzene (B151609) ring and is found in numerous natural products with diverse biological activities. kthmcollege.ac.in

The versatility of this scaffold has led to its use in the synthesis of a wide array of bioactive molecules. chemimpex.com Research has shown that compounds containing the 3,4-dihydroisoquinolin-1(2H)-one core exhibit a broad spectrum of pharmacological activities. kthmcollege.ac.in

The prevalence of this scaffold in both natural products and synthetic molecules underscores its importance in the development of new therapeutic agents. researchgate.net Its structural features allow for chemical modifications that can fine-tune its biological activity, making it a key intermediate in the drug discovery process. chemimpex.com

Role of Fluorine Substitution in Enhancing Bioactivity and Metabolic Stability of Organic Compounds

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design to enhance a compound's therapeutic properties. nih.gov The unique properties of the fluorine atom can significantly impact a molecule's pharmacokinetic and physicochemical characteristics. nih.gov It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com

One of the primary reasons for incorporating fluorine is to improve metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown by enzymes in the body. tandfonline.com This can lead to a longer duration of action and improved bioavailability of the drug. numberanalytics.com For example, introducing fluorine at a site on a molecule that is susceptible to oxidative metabolism can block this pathway. numberanalytics.com

Furthermore, fluorine's high electronegativity can alter the electronic properties of a molecule, which can influence its binding affinity to biological targets. numberanalytics.com The substitution of hydrogen with fluorine, which has a similar size, can lead to enhanced interactions with a target protein without significantly increasing the molecule's size. tandfonline.com Fluorine can also affect a molecule's lipophilicity, which can improve its ability to cross cell membranes. researchgate.net Judicious placement of fluorine can productively influence a compound's conformation, pKa, and intrinsic potency. acs.org

The presence of a fluorine atom in 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one suggests a deliberate design choice aimed at leveraging these beneficial effects to create a more robust and potentially more effective therapeutic candidate. While specific data on this compound is limited, the principles of medicinal chemistry strongly indicate that the fluorine substitution is intended to enhance its drug-like properties.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGXLZYBHQFPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593268 | |

| Record name | 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230301-83-4 | |

| Record name | 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 3,4 Dihydroisoquinolin 1 2h One

Recent Advances in the Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous natural products and synthetic molecules with a wide range of biological activities. researchgate.net Consequently, significant research has been dedicated to developing innovative and efficient synthetic methods for the construction of this core structure. kthmcollege.ac.in These methodologies can be broadly categorized and include metal-catalyzed and metal-free reactions, multicomponent and domino protocols, as well as oxidative and Friedel-Crafts type cyclizations. kthmcollege.ac.in The strategic approaches to this heterocyclic system often involve intramolecular cyclization of various precursors or the use of carbonylation and related reactions to form the lactam ring. researchgate.net These foundational methods provide the framework upon which strategies for the synthesis of specifically substituted analogs, such as 5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, are built.

Strategies for Fluorine Incorporation in Dihydroisoquinolinone Systems

The introduction of a fluorine atom onto the aromatic ring of the dihydroisoquinolinone scaffold requires specific synthetic strategies. Two prominent approaches for regioselective fluorination are directed ortho-lithiation and nucleophilic aromatic substitution.

Directed Ortho-Lithiation Approaches

Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. semanticscholar.org This method relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. semanticscholar.org In the context of synthesizing fluorinated dihydroisoquinolinones, this strategy can be envisioned to install a fluorine atom at a specific position on the benzene (B151609) ring of a phenethylamine (B48288) precursor prior to cyclization.

A notable example, while targeting the 8-fluoro isomer, demonstrates the viability of this approach. The synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) was achieved through the directed ortho-lithiation of an N-pivaloyl-protected phenethylamine derivative. mdpi.com The pivaloyl group serves as an effective DMG, directing the lithiation to the ortho position. Subsequent reaction with an electrophilic fluorine source would then introduce the fluorine atom. This methodology, in principle, could be adapted for the synthesis of the 5-fluoro isomer by starting with a meta-substituted phenethylamine precursor where the DMG directs lithiation to the desired C-5 position.

Table 1: Key Steps in a Hypothetical Directed Ortho-Lithiation Approach for 5-Fluoro-dihydroisoquinolinone Synthesis

| Step | Description | Key Reagents |

| 1 | Protection of the amine | Pivaloyl chloride, triethylamine |

| 2 | Directed ortho-lithiation | n-Butyllithium or s-Butyllithium/TMEDA |

| 3 | Electrophilic fluorination | N-Fluorobenzenesulfonimide (NFSI) |

| 4 | Deprotection and cyclization | Acidic workup |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another key strategy for the introduction of fluorine onto an aromatic ring. This reaction typically requires an electron-deficient aromatic system and a good leaving group. While less common for the direct introduction of fluorine itself (as fluoride (B91410) is a poor nucleophile in many contexts), SNAr can be employed to introduce other functionalities that can later be converted to a fluoro group, or in cases where a fluorine atom is displaced by another nucleophile.

For the synthesis of this compound, a hypothetical SNAr approach could involve a precursor with a suitable leaving group (e.g., a nitro or chloro group) at the 5-position of the dihydroisoquinolinone ring system. The electron-withdrawing nature of the lactam carbonyl would activate the ring towards nucleophilic attack by a fluoride source, such as potassium fluoride with a phase-transfer catalyst. The success of such a reaction is highly dependent on the electronic nature of the substrate and the reaction conditions. researchgate.netlboro.ac.uk

General Synthetic Routes to 3,4-Dihydroisoquinolin-1(2H)-one Analogs

The construction of the core 3,4-dihydroisoquinolin-1(2H)-one ring system can be achieved through several reliable methods, which are applicable to the synthesis of the 5-fluoro derivative, provided a suitably fluorinated starting material is used.

Intramolecular Cyclization Reactions

One of the most common and versatile methods for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones is the intramolecular cyclization of N-substituted phenethylamines. researchgate.net This category includes a variety of specific reactions depending on the nature of the N-substituent.

Carbamate Cyclizations: N-phenethylcarbamates can undergo intramolecular Friedel-Crafts-type reactions to yield 3,4-dihydroisoquinolin-1(2H)-ones. This cyclization is typically promoted by strong acids such as methanesulfonic acid. kthmcollege.ac.in The electron-donating or -withdrawing nature of substituents on the aromatic ring can influence the ease of this electrophilic aromatic substitution reaction.

Isocyanate Cyclizations: In a related approach, phenethyl isocyanates can be cyclized under Friedel-Crafts conditions to form the lactam ring. This method offers a direct route from the corresponding phenethylamine.

Azidoamide Cyclizations: The thermolysis or photolysis of 2-azido-N-phenethylacetamides can also lead to the formation of 3,4-dihydroisoquinolin-1(2H)-ones through a nitrene insertion mechanism.

To synthesize this compound using these methods, one would start with the appropriately substituted 2-(3-fluorophenyl)ethylamine or a derivative thereof.

Carbonylation, Carbomylation, and Carbonyl Insertion Reactions

Palladium-catalyzed carbonylation reactions have emerged as powerful methods for the synthesis of carbonyl-containing compounds, including lactams. documentsdelivered.com These reactions typically involve the insertion of carbon monoxide into a carbon-metal bond.

For the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, a common strategy is the palladium-catalyzed carbonylation of a 2-halophenethylamine. For instance, a 2-bromophenethylamine (B104595) derivative can undergo an intramolecular aminocarbonylation in the presence of a palladium catalyst and carbon monoxide to afford the corresponding 3,4-dihydroisoquinolin-1(2H)-one. nih.gov This approach would be applicable to the synthesis of the 5-fluoro analog by starting with N-substituted 2-bromo-5-fluorophenethylamine.

Table 2: Example of a Palladium-Catalyzed Carbonylation for Dihydroisoquinolinone Synthesis

| Starting Material | Catalyst | CO Pressure | Solvent | Product |

| N-Methyl-2-bromophenethylamine | Pd(OAc)2, PPh3 | 1 atm | Toluene | N-Methyl-3,4-dihydroisoquinolin-1(2H)-one |

Metal-Catalyzed Protocols, Including C-H Activation by Directing Groups

Metal-catalyzed reactions, particularly those involving C-H activation, represent a powerful and atom-economical approach for the synthesis of isoquinolones. kthmcollege.ac.in Rhodium-catalyzed C-H activation has emerged as a notable strategy. For instance, the synthesis of isoquinolones has been achieved via a Rh(III)-catalyzed C-H activation/annulation of benzoylhydrazines and alkynes, utilizing an internally oxidizing directing group. rsc.org Another rhodium-catalyzed method involves the C-H functionalization of O-pivaloyl benzhydroxamic acids with propene gas to yield 4-methyl-substituted dihydroisoquinolones. nih.gov

While these methods demonstrate the utility of rhodium catalysis in constructing the isoquinolone core, specific examples detailing the synthesis of this compound using these protocols are not extensively documented in the reviewed literature. The application of these methods would likely require a precursor with a fluorine atom at the appropriate position on the benzene ring. The directing group's position would then guide the regioselectivity of the C-H activation and subsequent annulation to form the desired 5-fluoro substituted product.

Metal-Free Domino Procedures

Metal-free domino reactions offer an environmentally benign and efficient alternative for the synthesis of complex heterocyclic structures from simple starting materials. nih.govnih.gov These reactions, also referred to as tandem or cascade reactions, allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates, thereby increasing synthetic efficiency. nih.gov General strategies for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones include multicomponent and domino one-pot protocols. kthmcollege.ac.in

An example of a metal-free domino approach is the synthesis of fused quinoxaline (B1680401) kthmcollege.ac.innih.gov-diazepine hybrids, which proceeds through a domino intermolecular SNAr followed by an internal nucleophile-triggered intramolecular SNAr pathway under mild conditions. nih.gov Although this specific example does not produce the target molecule, it illustrates the potential of domino reactions in constructing complex nitrogen-containing heterocycles. The development of a specific metal-free domino procedure for this compound would likely involve the careful design of a starting material containing a fluorine atom and functional groups that can undergo a sequence of intramolecular reactions to form the desired heterocyclic system.

Oxidation of Isoquinoline (B145761) Derivatives

The oxidation of partially saturated isoquinoline precursors is a common strategy for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. A catalytic system utilizing copper(II) chloride and molecular oxygen has been shown to be effective for the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines to their corresponding 3,4-dihydroisoquinolines. clockss.org This method represents a viable route to the target compound, assuming the availability of 5-fluoro-1,2,3,4-tetrahydroisoquinoline (B1285871) as the starting material. The oxidation would selectively occur at the C1 and N2 positions to introduce the lactam functionality. clockss.org

Another approach involves the aerobic, additive-free dehydrogenation of N-heterocycles using a heterogeneous nickel oxide catalyst supported on graphene. This method has been demonstrated for the oxidation of 1,2,3,4-tetrahydroquinoline. researchgate.net

The following table summarizes the general conditions for the oxidation of tetrahydroisoquinolines, which could be adapted for the synthesis of this compound.

| Precursor | Oxidizing System | Product | Reference |

| 1,2,3,4-Tetrahydroisoquinolines | CuCl₂-O₂ | 3,4-Dihydroisoquinolines | clockss.org |

| 1,2,3,4-Tetrahydroquinoline | NiO/Graphene, O₂ | Quinoline | researchgate.net |

Modified Castagnoli-Cushman Reaction of Homophthalic Anhydrides and 1,3,5-Triazinanes

The Castagnoli-Cushman reaction is a powerful and versatile method for the synthesis of a wide variety of lactams, including the 3,4-dihydroisoquinolin-1(2H)-one scaffold. researchgate.net This reaction typically involves the condensation of a homophthalic anhydride (B1165640) with an imine. researchgate.net A three-component variation of this reaction, utilizing a homophthalic anhydride, an amine, and an aldehyde, provides dihydroisoquinolones in good yields and with excellent diastereoselectivity. organic-chemistry.org

The synthesis of fluoro-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives has been successfully achieved using this methodology. For instance, a 7-fluoro analog has been prepared from 7-fluoro-homophthalic anhydride. nih.gov This suggests that this compound could be synthesized from the corresponding 3-fluoro-homophthalic anhydride. A study on the synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives for their antioomycete activity also employed the Castagnoli-Cushman reaction, highlighting its broad applicability. nih.gov

The table below presents examples of fluoro-substituted dihydroisoquinolin-1(2H)-one derivatives synthesized via the Castagnoli-Cushman reaction.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| Homophthalic Anhydride | Amine | Aldehyde | Dihydroisoquinolone | organic-chemistry.org |

| 7-Fluoro-homophthalic anhydride | Ammonium Acetate | Cyclopropane carboxaldehyde | 3-Cyclopropyl-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one derivative | nih.gov |

| Homophthalic Anhydride | 4-Fluoroaniline (B128567) | Benzaldehyde | 2-(4-Fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | nih.gov |

Electrochemical Oxidation of Tetrahydroisoquinolines

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from their corresponding tetrahydroisoquinoline precursors. This approach avoids the use of potentially hazardous and waste-generating reagents. The specific application of this method to produce this compound would necessitate 5-fluoro-1,2,3,4-tetrahydroisoquinoline as the starting material. While direct examples for the 5-fluoro derivative are not prevalent in the literature, the general methodology is well-established for the parent and other substituted systems.

Palladium-Catalyzed C-H Olefination of 2-Phenylethylamines

Palladium-catalyzed C-H olefination provides a direct and efficient route to introduce an alkenyl group onto an aromatic ring. This strategy has been applied to the synthesis of N-H-free 1,4-dihydroisoquinoline-3(2H)-ones. acs.org The reaction proceeds through a Pd(II)-catalyzed olefination of an aryl C-H bond, facilitated by a self-cleaving auxiliary group. The olefination product then undergoes an in situ Michael addition and subsequent expulsion of the auxiliary to yield the final product. acs.org

The successful application of this method for the synthesis of this compound would depend on the use of a 2-(2-fluorophenyl)ethylamine derivative as the starting material. The directing group would facilitate the ortho-C-H olefination, leading to the cyclized product with the fluorine atom at the desired position.

Regio- and Diastereoselective Functionalization Techniques

The functionalization of the pre-formed 3,4-dihydroisoquinolin-1(2H)-one scaffold is crucial for generating structural diversity and for the development of new therapeutic agents. Regio- and diastereoselective methods are particularly valuable in this context.

A protocol for the trans-diastereoselective introduction of an aryl substituent at the C4 position of the 1,4-dihydroisoquinol-3-one scaffold has been developed. beilstein-journals.org This method involves a direct Regitz diazo transfer onto the 3(2H)-isoquinolone followed by a TfOH-promoted hydroarylation. beilstein-journals.org

Furthermore, a diastereoselective three-component 1,3-dipolar cycloaddition of isatins, 1,2,3,4-tetrahydroisoquinolines (THIQs), and (E)-3-(2-nitrovinyl)-indoles has been reported to produce functionalized tetrahydroisoquinoline-fused spirooxindoles. nih.gov This reaction proceeds with excellent yields and diastereoselectivities and has been successfully applied to a 5-fluoro substituted THIQ derivative. nih.gov

The following table details the results of the diastereoselective functionalization of a 5-fluoro substituted tetrahydroisoquinoline.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 5-Fluoro-isatin | 1,2,3,4-Tetrahydroisoquinoline (B50084) | (E)-3-(2-Nitrovinyl)-1H-indole | 5-Fluoro-2'-(1H-indol-3-yl)-1'-nitro-1',5',6',10b'-tetrahydro-2'H-spiro[indoline-3,3'-pyrrolo[2,1-a]isoquinolin]-2-one | 82 | >99:1 | nih.gov |

This demonstrates the feasibility of achieving high levels of stereocontrol in the functionalization of fluoro-substituted isoquinoline systems.

Stereoselective Synthesis of Chiral 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

The creation of chiral centers within the 3,4-dihydroisoquinolin-1(2H)-one framework is of significant interest for developing enantiomerically pure therapeutic agents. While specific examples detailing the asymmetric synthesis of the 5-fluoro derivative are not extensively documented, several established strategies for the parent scaffold can be applied.

One of the most effective methods for generating chirality is through the asymmetric reduction of a prochiral precursor, such as a 3,4-dihydroisoquinoline (B110456) (DHIQ). This can be achieved thro rsc.orgugh catalytic hydrogenation or transfer hydrogenation using chiral metal complexes (e.g., Rhodium, Ruthenium, Iridium) with chiral ligands. These methods facilitate researchgate.netthe enantioselective reduction of the C=N bond in a DHIQ intermediate, establishing a chiral center at the C1 position before its conversion to the corresponding lactam.

Another powerful approach is the diastereoselective Castagnoli-Cushman reaction (CCR). By employing a chiral ami researchgate.netmdpi.comne or a chiral auxiliary on the imine component, it is possible to control the stereochemistry at the newly formed C3 and C4 positions. The reaction between a homophthalic anhydride and a chiral imine proceeds through a diastereoselective intramolecular Mannich reaction, yielding a trans-configured product with high fidelity. Subsequent removal of the organic-chemistry.org chiral auxiliary provides the enantiomerically enriched dihydroisoquinolinone.

Derivatization at Specific Positions of the 3,4-Dihydroisoquinolin-1(2H)-one Core

Functionalization of the this compound core at its nitrogen and various carbon positions allows for the systematic exploration of structure-activity relationships and the optimization of molecular properties.

N-Substitution

The nitrogen atom at the 2-position is a common site for derivatization. The Castagnoli-Cushman reaction is a primary method for introducing a wide variety of substituents at this position from the outset. By reacting a 4-fluorohomophthalic anhydride with a pre-formed or in-situ generated imine, which is derived from a primary amine, the substituent from the amine becomes incorporated at the N2 position of the resulting dihydroisoquinolinone. This multicomponent appro nih.govnih.govach allows for significant diversity.

Table 1: Examples of N nih.gov-Substituted 3,4-Dihydroisoquinolin-1(2H)-one Derivatives via Castagnoli-Cushman Reaction (Note: These examples use a general homophthalic anhydride precursor to illustrate the scope of N-substitution applicable to the 5-fluoro analogue.)

| N-Substituent (R²) | Amine Precursor | Resulting Compound Class | Reference |

| Phenyl | Aniline (B41778) | N-Aryl | |

| 4-Chlorophenyl | 4-Ch nih.govloroaniline | N-Aryl | |

| 4-Ethoxyphenyl | 4-Et nih.govhoxyaniline | N-Aryl | |

| [1,1'-Biphenyl]-4-yl nih.gov | 4-Aminobiphenyl | N-Aryl | |

| Phenethyl | Phenethyl nih.govamine | N-Alkyl | |

| Furan-2-ylmethyl | Fu nih.govrfurylamine | N-Heterocyclic | |

| 3,5-Dimethylphenyl | nih.gov3,5-Dimethylaniline | N-Aryl |

C3-Positionih.govn Substitution

The C3-position is another key site for introducing structural diversity. Similar to N-substitution, the Castagnoli-Cushman reaction is highly effective for installing substituents at C3. The aldehyde component us nih.goved to form the imine intermediate directly determines the substituent at the C3 position of the final product. This allows for the incorporation of various aryl, heteroaryl, and alkyl groups. The reaction generally pr nih.govoceeds with high diastereoselectivity, yielding products with a trans-relationship between the substituents at C3 and C4.

A visible-light, metal-f researchgate.netree photocatalytic method has also been described for synthesizing derivatives substituted at the 3-position under mild conditions.

C4-Positionresearchgate.netFunctionalization, including Carboxylic Acid Incorporation

A hallmark of the Castagnoli-Cushman reaction using homophthalic anhydride is the inherent incorporation of a carboxylic acid group at the C4-position. This functional group pro rsc.orgnih.govvides a valuable handle for further modifications. For instance, the carboxylic acid can be converted into amides, esters, or other functional groups through standard coupling reactions.

Recent studies have high nih.govlighted the importance of the C4-carboxyl group for certain biological activities. However, if desired, this rsc.org group can be removed. Decarboxylation of β-keto acids or related structures can be achieved under various conditions, including thermal, acidic, or metal-catalyzed protocols, to yield a proton at the C4 position.

Furthermore, alternative organic-chemistry.org functionalization at C4 is possible. For example, a protocol for the trans-diastereoselective introduction of an aryl substituent at position 4 has been developed. This method involves a Re nih.govnih.govgitz diazo transfer to a 3(2H)-isoquinolone followed by a triflic acid-promoted hydroarylation, which proceeds via a carbocation intermediate that is intercepted by an arene.

C5-Positionnih.govbeilstein-journals.orgSubstitution

The fluorine atom at the C5 position is a key feature of the target molecule. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly because the electron-withdrawing effect of the lactam carbonyl group can activate the aromatic ring. The fluorine atom can act as a leaving group and be displaced by various nucleophiles.

While direct SNAr on this compound is not extensively reported, analogous transformations on similar scaffolds, such as 8-fluoro-3,4-dihydroisoquinoline, demonstrate the feasibility of this approach. In one study, the fluorine atom was successfully displaced by cyclic amines like morpholine (B109124) and pyrrolidine (B122466) upon heating, yielding the corresponding 8-amino-substituted products. This suggests that amines nih.govmdpi.com, alkoxides, and other nucleophiles could potentially displace the fluorine at the C5 position of the title compound to generate novel derivatives.

Table 2: Potential Nucleophilic Aromatic Substitution at C5-Position

| Nucleophile | Potential Product | Reaction Type |

| R₂NH (e.g., Morpholine) | 5-(Morpholin-4-yl)-3,4-dihydroisoquinolin-1(2H)-one | SNAr |

| RONa (e.g., Sodium methoxide) | 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | SNAr |

| RSNa (e.g., Sodium thiophenoxide) | 5-(Phenylthio)-3,4-dihydroisoquinolin-1(2H)-one | SNAr |

C6-Position Substitution

Common EAS reactions that could be applied to the this compound core include:

Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (—NO₂), which would likely be directed to the C6 or C8 position.

Halogenation : Int youtube.commasterorganicchemistry.comroducing a chlorine or bromine atom using Cl₂ or Br₂ with a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃).

Sulfonation : Trea youtube.comtment with fuming sulfuric acid (H₂SO₄/SO₃) to install a sulfonic acid group (—SO₃H).

Friedel-Crafts Acyl youtube.comation/Alkylation : Introducing acyl or alkyl groups, although these reactions can be limited by the deactivating nature of the lactam ring.

The precise regiochemica masterorganicchemistry.coml outcome of these reactions on the 5-fluoro substituted scaffold would require experimental verification.

C7-Position Functionalization

The functionalization at the C7 position of the this compound ring system is a key step in the synthesis of more complex molecules. This is often achieved through electrophilic aromatic substitution reactions. For instance, bromination of the aromatic ring can be accomplished using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of an acid catalyst. The fluorine atom at the C5 position directs the incoming electrophile primarily to the C7 position due to electronic and steric factors.

Further modifications of the C7 position can be achieved through various cross-coupling reactions. For example, a bromo-substituted derivative can undergo Suzuki-Miyaura coupling with a variety of boronic acids to introduce new carbon-carbon bonds. This method allows for the attachment of diverse aryl or heteroaryl groups at the C7 position, leading to a wide range of derivatives.

C8-Position Substitution

Substitution at the C8 position of this compound presents a different synthetic challenge. Directed ortho-metalation is a powerful strategy to achieve regioselective functionalization at this position. The fluorine atom can act as a directing group, facilitating the deprotonation of the adjacent C8 position by a strong base, such as an organolithium reagent. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C8 position.

For instance, reaction with an aldehyde or ketone would introduce a hydroxymethyl or a substituted hydroxymethyl group, respectively. Quenching with carbon dioxide would yield a carboxylic acid, which can be further transformed into other functional groups.

Synthesis of Specific Fluorinated Derivatives

The following sections detail the synthesis of specific derivatives of this compound, which have been identified as important intermediates or final products in medicinal chemistry research.

7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

The synthesis of 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a critical step for further derivatization at the C7 position.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| This compound | N-Bromosuccinimide (NBS), Sulfuric acid | 7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one | Not Specified |

This reaction typically involves the treatment of the starting material with N-bromosuccinimide in a strong acid like sulfuric acid. The acid protonates the carbonyl group, activating the ring towards electrophilic substitution, and the bromine is then introduced at the C7 position.

4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one

This derivative is synthesized through an amide coupling reaction. The synthesis starts with the appropriate carboxylic acid derivative of 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one.

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acid, [1,4'-Bipiperidine] | Coupling agents (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF) | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | Not Specified | nih.govrsc.orgluxembourg-bio.com |

The carboxylic acid is activated using a coupling agent, and then reacted with [1,4'-bipiperidine] in the presence of a non-nucleophilic base to facilitate the formation of the amide bond.

N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide (Azetukalner/XEN1101)

Azetukalner, also known as XEN1101, is a potassium channel opener. researchgate.netmedchemexpress.comspringer.com Its synthesis involves the coupling of a 6-fluoro-3,4-dihydroisoquinoline (B1645722) intermediate with a substituted aniline derivative.

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, N-(4-iodo-2,6-dimethylphenyl)-3,3-dimethylbutanamide | Palladium catalyst, Ligand, Base, Solvent | N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide | Not Specified | xenon-pharma.com |

This synthesis is typically achieved through a Buchwald-Hartwig amination reaction, where a palladium catalyst is used to form the C-N bond between the isoquinoline nitrogen and the aryl iodide.

3-(4-Chlorophenyl)-5-fluoro-1,2-dihydroisoquinolin-1-one

This compound is prepared via a Suzuki-Miyaura cross-coupling reaction.

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 3-Bromo-5-fluoro-1,2-dihydroisoquinolin-1-one, (4-Chlorophenyl)boronic acid | Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/Water/Methanol) | 3-(4-Chlorophenyl)-5-fluoro-1,2-dihydroisoquinolin-1-one | Not Specified | nih.govresearchgate.net |

The reaction involves the palladium-catalyzed coupling of a 3-bromo-5-fluoro-1,2-dihydroisoquinolin-1-one with 4-chlorophenylboronic acid in the presence of a base. This methodology allows for the efficient formation of the C-C bond between the isoquinolinone core and the chlorophenyl ring. researchgate.net

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the synthesis of 2-(4-Fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives starting from this compound, as the premise of this synthetic transformation is not supported by documented chemical reactions.

The core of the issue lies in the structural differences between the specified starting material and the target molecule. In this compound, the fluorine atom is located on the benzene ring of the isoquinoline core at the 5-position. In contrast, the target molecule, 2-(4-Fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, features a 4-fluorophenyl group attached to the nitrogen atom (the 2-position) of the isoquinolinone ring system. A direct conversion from the former to the latter is not a chemically feasible or documented transformation.

The established and scientifically validated method for synthesizing 2-(4-Fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid and its derivatives is the Castagnoli-Cushman reaction. rsc.orgnih.gov This multicomponent reaction involves the condensation of a homophthalic anhydride, an aldehyde (in this case, benzaldehyde), and an amine (in this case, 4-fluoroaniline). The 4-fluorophenyl group at the 2-position of the final product is introduced through the use of 4-fluoroaniline as the amine component in this reaction.

Therefore, the requested article cannot be written as it would be based on a scientifically inaccurate premise. The provided starting material, this compound, is not a precursor for the specified product according to the current body of chemical literature. To maintain scientific accuracy and adhere to the strict constraints of the request, no content can be generated.

Structure Activity Relationship Sar Studies of 5 Fluoro 3,4 Dihydroisoquinolin 1 2h One Analogs

General Principles of SAR in Dihydroisoquinolinones

The dihydroisoquinolinone scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov SAR studies on this core reveal that even minor structural modifications can lead to significant changes in biological activity. slideshare.net The fundamental principle of SAR is that the specific arrangement of atoms and functional groups within a molecule dictates its interaction with biological targets such as proteins and enzymes. oncodesign-services.com

For the broader class of isoquinoline-based compounds, SAR studies have demonstrated that substitutions at various positions on the isoquinoline (B145761) ring system can modulate activity. nih.gov For instance, in a series of tetrahydroisoquinoline (THIQ) analogs, a class closely related to dihydroisoquinolinones, substitutions at the C-1, C-3, and C-4 positions, as well as on the nitrogen atom, have been extensively reviewed for their impact on pharmacological effects. nih.gov

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into a drug molecule is a common strategy in medicinal chemistry to enhance pharmacological properties. mdpi.com Fluorine's high electronegativity and small size can alter a molecule's conformation, metabolic stability, and binding affinity to its target. mdpi.comnih.gov

Specifically, fluorine substitution can:

Enhance Membrane Permeation: The increased lipophilicity due to fluorine can improve the molecule's ability to cross cell membranes. mdpi.com

Increase Metabolic Stability: The carbon-fluorine bond is strong and not easily metabolized, which can prolong the drug's activity. mdpi.comnih.gov

Alter Binding Affinity: Fluorine can participate in unique, directional halogen bonds and alter the electron distribution of the molecule, thereby affecting non-covalent interactions with the target protein. mdpi.com

While fluorine substitution often enhances biological activity, its effect is position-dependent and not always beneficial. For example, in a study of classical cannabinoids, fluorine substitution at the C-1 position had a detrimental effect on CB1 receptor binding affinity. nih.gov In the context of 5-fluoro-3,4-dihydroisoquinolin-1(2H)-one, the fluorine at the 5-position is expected to influence the electronic properties of the aromatic ring and potentially engage in specific interactions within the binding pocket of its biological target.

Importance of Substituents at the Isoquinolinone Core for Target Binding and Efficacy

The isoquinolinone core serves as a scaffold upon which various substituents can be placed to optimize interactions with a biological target. nih.govresearchgate.net The nature, size, and position of these substituents are critical for achieving high binding affinity and efficacy.

In a study on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, it was found that large substituents at the 5-position were well-tolerated, while the nature of the linker group for side chains was important for target binding. nih.gov This suggests that the positioning of terminal aromatic rings is crucial for activity. nih.gov For dihydroisoquinolinone-based microtubule disruptors, a steroid A,B-ring-mimicking dihydroisoquinolinone core was connected to methoxyaryl D-ring mimics through different linkers, with the carbonyl-linked derivatives showing significant antiproliferative activities. nih.gov

The following table summarizes the impact of different substituents on the activity of dihydroisoquinolinone analogs based on published research.

| Substituent Position | Substituent Type | Observed Effect on Activity | Reference |

| C-6 | Hydroxy | Superior activity compared to O-sulfamates in certain N-benzoyl THIQs. | nih.gov |

| C-3' of N-benzoyl group | Methoxy | Higher activity compared to 4'-substituted derivatives. | nih.gov |

| C-3',4',5' of N-benzoyl group | Trimethoxy | Resulted in the most active compounds in a series of DHIQs. | nih.gov |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

3D-QSAR is a computational technique that correlates the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. nih.govnih.gov This method provides a quantitative model that can predict the activity of new, unsynthesized analogs and guide further drug design. nih.govsemanticscholar.org

For derivatives of 4(3H)-quinazolinone, a related heterocyclic system, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov These studies, often combined with molecular docking, provide a robust model and 3D contour maps that highlight regions where steric bulk or electrostatic charge modifications would be favorable or unfavorable for activity. nih.gov Similarly, for pyrimido-isoquinolin-quinones, 3D-QSAR models have been developed to design new derivatives with improved antibacterial activity against methicillin-resistant Staphylococcus aureus. nih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding SAR at a molecular level. nih.govresearchgate.net These methods allow researchers to visualize how a ligand binds to its target and to predict the binding affinity of new analogs. researchgate.netscirp.org

In silico docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov This method is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govresearchgate.net

Docking simulations can reveal:

The binding mode of the ligand within the active site.

Key amino acid residues involved in the interaction.

The potential for steric clashes or favorable contacts.

By docking a series of analogs, researchers can rationalize the observed SAR and prioritize the synthesis of new compounds with improved predicted binding energies. figshare.com

The binding site of a protein is often a cavity or pocket on its surface. nih.gov The characterization of these pockets, particularly their hydrophobic nature, is essential for drug design. nih.govquora.com Hydrophobic interactions are a major driving force for ligand binding, and the presence of a well-defined hydrophobic pocket can be a key determinant of a protein's "druggability". quora.comnih.gov

Computational methods can identify and characterize these binding pockets based on the protein's geometry and energy properties. nih.gov Once a hydrophobic pocket is identified, ligands can be designed to have complementary hydrophobic groups that fit snugly into this pocket, thereby increasing binding affinity and selectivity. nih.gov For example, in the lactococcal oligopeptide-binding protein OppA, a hydrophobic pocket was found to preferentially bind a hydrophobic peptide side chain, determining the binding register of the peptide. nih.gov

X-ray Co-crystal Structures of Ligand-Protein Complexes

The elucidation of the three-dimensional structures of this compound analogs in complex with their protein targets through X-ray crystallography has been a pivotal step in understanding their mechanism of action and in guiding further drug design. These structural studies have provided atomic-level insights into the binding modes of these inhibitors, revealing key interactions that are crucial for their potency and selectivity. The primary targets for which co-crystal structures with dihydroisoquinolinone analogs have been determined are the poly(ADP-ribose) polymerases (PARPs), particularly Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).

Analogs of 3,4-dihydroisoquinolin-1(2H)-one have been identified as potent inhibitors of Tankyrase (TNKS), a member of the PARP family of enzymes. nih.gov X-ray co-crystal structures of these analogs bound to the catalytic domain of TNKS2 have revealed that they bind in the nicotinamide (B372718) (acceptor) pocket of the NAD+ binding site. rcsb.orgingentaconnect.com

A key example is the crystal structure of human Tankyrase-2 in complex with 4,5-dimethyl-3-phenyl-1,2-dihydroisoquinolin-1-one (PDB ID: 4UVW). rcsb.org This structure demonstrates that the isoquinolinone core of the inhibitor is a critical pharmacophore that mimics the nicotinamide moiety of the natural substrate NAD+. The lactam oxygen of the isoquinolinone ring forms a crucial hydrogen bond with the backbone amide of Gly1032 in the nicotinamide-binding pocket. Additionally, the aromatic portion of the isoquinolinone scaffold engages in π-π stacking interactions with the side chain of Tyr1043, further anchoring the inhibitor in the active site.

The substitutions on the isoquinolinone ring play a significant role in optimizing the binding affinity and selectivity. The 5-methyl group in the aforementioned analog occupies a hydrophobic pocket, contributing favorably to the binding energy. rcsb.org This observation provides a structural rationale for the exploration of substitutions at this position, including the 5-fluoro substituent. Molecular modeling based on these crystal structures suggests that a fluorine atom at the 5-position would also be well-tolerated within this hydrophobic pocket.

Furthermore, the 3-aryl substituent projects into a larger, more solvent-exposed hydrophobic cavity. rcsb.org The orientation and substitution pattern of this aryl group are critical for achieving high potency. Para-substituted phenyl rings, for instance, can extend into a tunnel leading towards the solvent-exposed surface of the protein, offering opportunities for further functionalization to enhance pharmacokinetic properties without compromising binding affinity. rcsb.org

Another relevant crystal structure is that of TNKS2 in complex with 3-(4-chlorophenyl)-5-methyl-1,2-dihydroisoquinolin-1-one (related to PDB ID 4UVV as mentioned in related literature), which reinforces the importance of the interactions observed in the 4UVW structure. ingentaconnect.com The binding mode is conserved, with the isoquinolinone core forming the key hydrogen bonding and π-stacking interactions.

These detailed structural insights from X-ray co-crystal structures have been instrumental in establishing a robust structure-activity relationship for this class of inhibitors. They have confirmed the critical role of the 3,4-dihydroisoquinolin-1(2H)-one scaffold as a nicotinamide mimetic and have provided a clear roadmap for the rational design of more potent and selective inhibitors by optimizing the substituents at various positions of the core structure.

Table 1: X-ray Co-crystal Structure Data of 3,4-Dihydroisoquinolin-1(2H)-one Analogs in Complex with Protein Targets

| Ligand | Protein Target | PDB ID | Resolution (Å) | Key Interacting Residues | Key Interactions |

| 4,5-dimethyl-3-phenyl-1,2-dihydroisoquinolin-1-one | Human Tankyrase-2 | 4UVW | 2.10 | Gly1032, Tyr1043 | Hydrogen bond with backbone amide of Gly1032; π-π stacking with Tyr1043 |

| 3-(4-chlorophenyl)-5-methyl-1,2-dihydroisoquinolin-1-one | Human Tankyrase-2 | 4UVV | 2.15 | Gly1032, Tyr1043 | Hydrogen bond with backbone amide of Gly1032; π-π stacking with Tyr1043 |

Pharmacological and Biological Research of 5 Fluoro 3,4 Dihydroisoquinolin 1 2h One and Derivatives

Medicinal Chemistry Implications and Therapeutic Potential

The isoquinoline (B145761) framework is a versatile template for drug discovery, demonstrating a wide array of pharmacological activities. nih.gov Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold are being explored for various therapeutic applications, including cancer and neurological disorders. rsc.orgnih.gov The introduction of a fluorine atom, as in 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets. nih.gov This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of a molecule.

Applications in Drug Design and Development

The 3,4-dihydroisoquinolin-1(2H)-one core serves as a foundational scaffold for developing novel inhibitors of enzymes crucial in disease processes, such as Poly(ADP-ribose) Polymerase (PARP). nih.gov Its rigid structure provides a solid framework for the specific orientation of functional groups to interact with target proteins. Researchers have successfully designed and synthesized libraries of derivatives based on this scaffold to explore structure-activity relationships (SAR) and optimize potency and selectivity. nih.govrsc.org For instance, a novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed as a basis for developing new PARP inhibitors. nih.gov

Specific Pharmacological Activities and Target Engagement

While direct research on this compound's anticonvulsant properties is limited, the broader class of tetrahydroisoquinoline derivatives has been investigated for such activities. researchgate.net The γ-aminobutyric acid type A (GABA-A) receptor is a primary target for many antiseizure medications due to its role in mediating inhibitory neurotransmission in the brain. nih.govmdpi.com Some studies have explored the potential for isoquinoline-related structures to modulate GABA-A receptors, suggesting a possible, though not extensively proven, avenue for anticonvulsant effects. mdpi.com However, other research on similar heterocyclic structures indicates that their anticonvulsant action may occur through different pathways, such as antagonism of AMPA receptors, without affecting the benzodiazepine (B76468) binding site on GABA-A receptors. researchgate.net

A significant area of research for dihydroisoquinolinone derivatives is their activity as inhibitors of Poly(ADP-ribose) Polymerase (PARP), particularly PARP1 and PARP2. researchgate.netgoogle.com These enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations. nih.gov The dihydroisoquinolinone core can mimic the nicotinamide (B372718) moiety of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP enzymes. nih.gov

Achieving selectivity between PARP1 and PARP2 is a major goal in the development of next-generation PARP inhibitors, as it is hypothesized that PARP1-selective inhibition could reduce hematological toxicities associated with PARP2 inhibition. nih.govascopost.com Research has shown that modifications to the 3,4-dihydroisoquinolin-1(2H)-one scaffold can yield compounds with varying degrees of selectivity for PARP1 versus PARP2. nih.govnih.gov For example, a study identified a 3,4-dihydroisoquinol-1-one-4-carboxamide derivative that was a potent and highly selective PARP2 inhibitor. nih.gov The development of selective inhibitors is challenging due to the high degree of conservation in the catalytic domains of PARP1 and PARP2. nih.gov

Table 1: PARP1/PARP2 Inhibition by Dihydroisoquinolinone Derivatives

| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Selectivity (PARP1/PARP2) |

|---|---|---|---|

| Derivative A | 10 | 250 | 25-fold for PARP1 |

| Derivative B | 50 | 5 | 10-fold for PARP2 |

| Derivative C | 5 | 8 | 1.6-fold for PARP1 |

| Olaparib | 5 | 1 | 5-fold for PARP2 |

Note: Data are hypothetical and for illustrative purposes based on trends discussed in cited literature.

New PARP inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold are often benchmarked against clinically approved drugs like Olaparib. nih.gov Olaparib is a potent inhibitor of both PARP1 and PARP2. selleckchem.com Studies have shown that novel dihydroisoquinolinone derivatives can exhibit comparable or even superior potency to Olaparib in enzymatic assays. mdpi.com For instance, one lead compound from a dihydroisoquinolone series demonstrated advantages over Olaparib in terms of molecular weight and certain ADME (absorption, distribution, metabolism, and excretion) properties, such as human liver microsomal and plasma stability. nih.gov While Olaparib is a highly effective drug, the development of new inhibitors aims to improve upon aspects like selectivity and pharmacokinetic profiles to potentially offer a wider therapeutic window or different combination therapy options. researchgate.netresearchgate.net

Table 2: Comparative Properties of a Dihydroisoquinolinone Lead vs. Olaparib

| Property | Dihydroisoquinolinone Lead | Olaparib |

|---|---|---|

| PARP1 IC₅₀ | Potent Inhibition | Potent Inhibition selleckchem.com |

| Molecular Weight | Lower | Higher |

| Hydrophilicity | Higher | Lower |

| Plasma Stability | Higher | Lower |

| Microsomal Stability | Higher | Lower |

Note: This table is a qualitative summary based on findings from cited research nih.gov.

Tankyrase (TNKS-1 and TNKS-2) Inhibition

Tankyrase 1 and 2 (TNKS-1 and TNKS-2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. Their inhibition is a promising strategy in oncology due to their role in critical cellular signaling pathways.

The inhibition of tankyrases has emerged as a promising avenue for cancer therapeutics, primarily through its modulation of the Wnt/β-catenin and Hippo signaling pathways. mdpi.com Tankyrases regulate the stability of key proteins like AXIN1/2 and AMOT, which are involved in cell proliferation and tumor growth. mdpi.com By inhibiting TNKS-1 and TNKS-2, the degradation of Axin is prevented, which in turn promotes the destruction of β-catenin. semanticscholar.org This action downregulates the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers, such as colorectal cancer. semanticscholar.orgmdpi.com Research has demonstrated that tankyrase inhibitors can reverse chemoresistance and suppress proliferation in cancer cells by targeting this pathway. semanticscholar.org The therapeutic potential of TNKS inhibitors has been demonstrated in preclinical mouse models for cancers including colorectal cancer, osteosarcoma, and melanoma. mdpi.com

A critical aspect of developing tankyrase inhibitors is achieving selectivity over other PARP family members, particularly PARP-1 and PARP-2, which are central to DNA damage repair. While some clinical PARP-1/2 inhibitors like talazoparib (B560058) show potent off-target inhibition of tankyrase, other compounds have been developed with greater selectivity. mdpi.comwisdomlib.orgnih.gov For instance, the compound XAV939 was initially reported as a tankyrase-selective inhibitor but was later found to be a promiscuous inhibitor, potently affecting PARP-1 as well. researchgate.net Conversely, inhibitors like IWR1 and AZ-6102 have demonstrated true tankyrase selectivity. researchgate.net

The molecular basis for selectivity lies in subtle differences within the ligand-binding sites of these enzymes. mdpi.comnih.gov Structural analysis reveals that factors such as the electrostatic nature of the ligands, protein dynamics, and ligand conformational energetics contribute significantly to the differential pharmacology and selectivity of these inhibitors. mdpi.comwisdomlib.org For example, some 2-arylquinazolinones achieve greater selectivity towards tankyrases due to interactions of hydrophobic groups with a hydrophilic α-helical region in the tankyrase active site that is absent in PARP-1 and PARP-2. nih.gov This structural understanding is crucial for designing new derivatives, including those based on the this compound scaffold, with improved selectivity profiles.

Enhancer of Zeste Homolog 2 (EZH2) Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic component of the Polycomb Repressive Complex 2 (PRC2). researchgate.net EZH2 plays a crucial role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), often leading to transcriptional repression. researchgate.net Dysregulation of EZH2 activity is common in many cancers, making it an attractive therapeutic target. lookchem.com

A novel class of EZH2 inhibitors has been developed based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold. lookchem.commerckmillipore.com In one study, researchers designed a series of pyridone-containing dihydroisoquinolinones by cyclizing the amide linker of an acyclic precursor. This structural modification into a six-membered lactam analogue, designated as compound 18 , significantly improved both the potency and ligand efficiency compared to its acyclic counterpart. lookchem.commerckmillipore.com

Further optimization of this lactam series focused on enhancing lipophilic efficiency (LipE), which led to the development of compound 31 . lookchem.commerckmillipore.com Compound 31 demonstrated superior on-target potency in both biochemical and cellular assays and showed robust anti-tumor activity in an in vivo model of diffuse large B-cell lymphoma (DLBCL). lookchem.commerckmillipore.com

| Compound | Modification | Key Improvement |

|---|---|---|

| 18 | Cyclization of amide linker to form a lactam | Significantly improved potency and ligand efficiency. lookchem.commerckmillipore.com |

| 31 | Optimization of the lactam series for LipE | Improved LipE, on-target potency, and robust in vivo anti-tumor activity. lookchem.commerckmillipore.com |

WD Repeat Domain 5 (WDR5) Inhibition

WD repeat domain 5 (WDR5) is a scaffolding protein that is a core component of multiple protein complexes involved in transcriptional regulation and histone modification. nih.gov Overexpression of WDR5 is correlated with poor clinical outcomes in numerous human cancers, establishing it as an appealing therapeutic target. nih.govnih.gov Drug discovery efforts have largely focused on the "WIN site" of WDR5, which is crucial for its recruitment to chromatin. nih.gov

Researchers have successfully used a structure-based design approach to discover potent WDR5 WIN site antagonists featuring a 3,4-dihydroisoquinolin-1(2H)-one bicyclic core. nih.govnih.gov This rigid core provides ideal vectors to access key binding subsites within the WIN site. nih.gov One such inhibitor, compound 1 , which contains this core, demonstrated picomolar binding affinity and selective, concentration-dependent anti-proliferative activity in MLL-fusion cancer cell lines. nih.govnih.gov

The mechanism of action for these inhibitors involves the rapid displacement of WDR5 from chromatin at specific ribosomal protein genes. nih.govnih.gov This displacement can also disrupt the recruitment of the oncoprotein MYC to chromatin, leading to the inhibition of proliferation in MYC-driven cancer cells. nih.gov

| Compound Series | Scaffold | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| Dihydroisoquinolinone-based WIN site antagonists (e.g., Compound 1) | 3,4-dihydroisoquinolin-1(2H)-one | Displacement of WDR5 from chromatin at ribosomal protein genes. nih.govnih.gov | Anti-proliferative activity in MLL-fusion and MYC-driven cancer cells. nih.gov |

Antithrombotic Efficacy via Factor VIIa (FVIIa) Inhibition

Factor VIIa (FVIIa) is a serine protease that plays a critical role in initiating the coagulation cascade when complexed with tissue factor (TF). nih.gov Inhibition of the TF/FVIIa complex is a therapeutic strategy for managing thrombotic diseases. While various small molecules have been explored as inhibitors of this complex, information specifically linking derivatives of this compound to this activity is not detailed in the available research.

Potential for Neurological Disorders Treatment

The isoquinoline scaffold and its derivatives have been investigated for their therapeutic potential in a variety of neurological and psychiatric conditions.

Derivatives of isoquinoline are considered potential endogenous neurotoxins that could play a role in the neurodegeneration seen in Parkinson's disease. These compounds are structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a substance known to cause symptoms of Parkinson's. Some 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) derivatives have been shown to induce parkinsonism in animal models. The mechanism of toxicity is thought to involve the inhibition of complex I (NADH ubiquinone reductase) in mitochondria, a key enzyme in cellular respiration. Notably, 2[N]-methylated isoquinoline derivatives that are structurally related to the toxic metabolite of MPTP, MPP+, can be selectively toxic to dopaminergic cells after being taken up by the dopamine (B1211576) transporter (DAT). nih.gov

Conversely, other research indicates that certain TIQ derivatives may have a protective effect. For instance, the derivative 1-methyl-TIQ has been found to prevent the behavioral abnormalities induced by MPTP and other TIQ derivatives. This suggests that while some isoquinoline derivatives may contribute to the pathology of Parkinson's disease, others could serve as a basis for developing new therapeutic strategies.

Derivatives of the broader isoquinolinone class have been synthesized and evaluated as potential multi-target antipsychotics for the treatment of schizophrenia. nih.govresearchgate.net Research has focused on developing compounds that interact with multiple receptors implicated in the pathophysiology of the disorder, including dopamine D2 and various serotonin (B10506) (5-HT) receptors such as 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. nih.gov

One study identified a lead isoquinolinone derivative, compound 13, which demonstrated high affinity for this array of CNS receptors. nih.govresearchgate.net In animal behavioral models, this compound was effective at reversing hyperlocomotion and head-twitch responses induced by psychostimulant drugs. nih.govresearchgate.net Furthermore, the compound improved cognitive and depressive-like behaviors in preclinical tests. nih.govresearchgate.net Such multi-receptor agents, including isoquinoline-sulfonamide analogs, are being explored for their potential to treat both positive and negative symptoms of schizophrenia with a potentially improved side-effect profile compared to existing medications. nih.govnih.gov

The 1,2-dihydroisoquinolin-3(4H)-one scaffold has been utilized to design dual-target inhibitors for Alzheimer's disease. Research has focused on simultaneously inhibiting two key enzymes involved in the disease's progression: acetylcholinesterase (AChE) and β-secretase (BACE1). The cholinergic hypothesis of Alzheimer's points to a deficit in the neurotransmitter acetylcholine, and AChE inhibitors are a primary treatment strategy. The amyloid hypothesis suggests that the accumulation of amyloid-β peptides, produced by the cleavage of amyloid precursor protein by BACE1, is a central pathological event.

By targeting both enzymes, derivatives of dihydroisoquinolin-one aim to provide a more effective therapeutic approach. Similarly, benzothiazole-isoquinoline derivatives have been synthesized and shown to act as multi-target-directed ligands, displaying inhibitory activity against butyrylcholinesterase (BuChE), another key enzyme in cholinergic transmission.

Azetukalner (XEN1101), a derivative of the this compound chemical class, is a novel and potent opener of Kv7 potassium channels being developed for the treatment of epilepsy. nih.govacs.org These voltage-gated potassium channels are crucial for regulating neuronal excitability, and their activation can help to suppress the hyperexcitability that leads to seizures. nih.gov

Azetukalner is in late-stage clinical development for multiple indications, including focal onset seizures (FOS) and primary generalized tonic-clonic seizures (PGTCS). acs.org Clinical trial results have demonstrated its long-term efficacy and tolerability. nih.govnih.gov An interim analysis of an open-label extension of the Phase 2b X-TOLE study showed sustained reductions in seizure frequency and significant rates of seizure freedom in a treatment-resistant patient population. nih.gov

| Timepoint | Median Percentage Change in Monthly Seizure Frequency | Seizure Freedom ≥6 Months | Seizure Freedom ≥12 Months |

|---|---|---|---|

| Months 12-24 | 80.2%–83.2% reduction | 22.2% (all participants) | 14.9% (all participants) |

| At 24 Months (for those treated ≥24 months) | >90% reduction (at 30 months) acs.org | 34.5% | 23.6% |

The promising results from these studies support the continued development of Azetukalner as a new treatment option for epilepsy. nih.govresearchgate.net

Antitumor Activity

Derivatives of the isoquinolin-1(2H)-one scaffold have been investigated for their potential as anticancer agents. univ.kiev.ua Natural alkaloids containing this structure, such as narciprimine (B1239416) and narciclasine, have demonstrated notable therapeutic properties. univ.kiev.ua

Synthetic chemistry efforts have focused on creating novel derivatives with enhanced antiproliferative activity. One study synthesized a series of 3-aminoisoquinolin-1(2H)-one derivatives and screened them against a panel of 60 human cancer cell lines. univ.kiev.ua The research identified that compounds with a thiazolyl or pyrazolyl substituent at the 3-amino position were particularly effective. The lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, was the most potent derivative tested, showing a mean growth percentage of 49.57% across the cell lines. univ.kiev.ua

| Compound | Key Structural Feature | Mean Growth Percentage (GP) | Most Sensitive Cell Lines (Tumor Type, GP) |

|---|---|---|---|

| Compound 10 | 1,3-Dimethyl-1H-pyrazol-5-yl | 59.51% | RPMI-8226 (Leukemia, 34.33%), MDA-MB-468 (Breast, 19.94%) |

| Compound 11 | 1,3,5-trimethyl-1H-pyrazol-4-yl | 61.68% | RPMI-8226 (Leukemia, 28.68%), MDA-MB-468 (Breast, 15.70%) |

| Compound 12 | 1,3-Thiazol-2-ylamino | 49.57% | Highly active across a majority of cell lines |

Other related structures, such as 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones, have also been synthesized and evaluated, with some compounds showing notable anticancer activity.

Antimicrobial Activity

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has served as a template for the development of novel antimicrobial agents. In one study, 59 derivatives were synthesized and tested for activity against various plant pathogens. rsc.org The compounds showed superior activity against the oomycete Pythium recalcitrans compared to other fungal pathogens. rsc.org

One derivative, designated I23, was identified as the most potent, with an EC50 value of 14 µM, which was more effective than the commercial agent hymexazol (B17089) (EC50 of 37.7 µM). rsc.org In vivo testing showed that compound I23 had a preventive efficacy of 96.5% at a dose of 5.0 mg per pot. rsc.org The mode of action is believed to be the disruption of the pathogen's biological membrane systems. rsc.org

Further research into related isoquinoline structures has demonstrated a broader spectrum of antimicrobial action. Certain 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have shown potent activity against the bacterium Escherichia coli, the fungus Candida albicans, and the bacterium Bacillus mycoides.

| Compound Class | Target Organism | Measure of Activity | Result | Reference |

|---|---|---|---|---|

| Dihydroisoquinolin-1(2H)-one (Compound I23) | Pythium recalcitrans (oomycete) | EC50 | 14 µM | rsc.org |

| Dihydropyrrolo[2,1-a]isoquinoline (Compound 18b) | E. coli (bacterium) | MIC | 40 µg/ml | |

| Dihydropyrrolo[2,1-a]isoquinoline (Compound 18b) | B. mycoides (bacterium) | MIC | 60 µg/ml | |

| Dihydropyrrolo[2,1-a]isoquinoline (Compound 18b) | C. albicans (fungus) | Activity Zone | 17 mm |

Antiviral Activity

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a privileged structure in the development of various therapeutic agents, including those with antiviral properties. nih.govrsc.org Research into isoquinolone derivatives has demonstrated their potential against influenza A and B viruses. nih.gov A screening of a chemical library identified an isoquinolone compound as a potent inhibitor of these viruses, although it also exhibited significant cytotoxicity. nih.gov This led to the synthesis of numerous derivatives to identify compounds with a better safety profile while retaining antiviral efficacy. nih.gov The antiviral mechanism of some of these derivatives is believed to involve the inhibition of viral polymerase activity. nih.gov

Furthermore, the broader class of isoquinoline alkaloids has been investigated for its antiviral capabilities against a range of viruses, including coronaviruses. nih.govresearchgate.net Some of these alkaloids have shown potential to inhibit SARS-CoV-2. nih.govresearchgate.net While direct studies on the antiviral activity of this compound are not extensively documented, the known antiviral effects of related isoquinoline and isoquinolone compounds suggest that this specific derivative could also be a candidate for further antiviral research. mdpi.comresearchgate.netnih.gov

Antifungal and Antioomycete Activity (e.g., against Pythium recalcitrans)

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized and evaluated for their activity against various plant pathogens. rsc.orgresearchgate.net A notable study focused on the antioomycete activity of these derivatives against Pythium recalcitrans, a significant plant pathogen. rsc.orgresearchgate.net In this research, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized, and their biological activity was assessed. rsc.org

One particular compound, designated as I23, demonstrated superior in vitro potency against P. recalcitrans with a half-maximal effective concentration (EC50) of 14 µM, which was more effective than the commercial fungicide hymexazol (EC50 of 37.7 µM). rsc.orgresearchgate.net This compound also showed significant in vivo preventive efficacy. rsc.orgresearchgate.net The findings from this research highlight the potential of the 3,4-dihydroisoquinolin-1(2H)-one scaffold as a basis for developing new and effective agents for plant disease management. rsc.orgresearchgate.net

| Compound | Target Organism | EC50 (µM) | Reference Compound | Reference EC50 (µM) |

|---|---|---|---|---|

| I23 | Pythium recalcitrans | 14 | Hymexazol | 37.7 |

Investigations into the mechanism of action of the aforementioned 3,4-dihydroisoquinolin-1(2H)-one derivatives suggest that their antifungal and antioomycete effects are due to the disruption of biological membrane systems. rsc.orgresearchgate.net Physiological and biochemical analyses, along with ultrastructural observations of P. recalcitrans treated with compound I23, support this hypothesis. rsc.orgresearchgate.net Lipidomics analysis further indicated that the compound interferes with the integrity and function of the pathogen's membranes. rsc.org This mode of action provides a promising avenue for the development of fungicides with a lower likelihood of resistance development.

Calcium Channel Blockers for Chronic Pain

N-type calcium channels (Cav2.2) are a validated target for the management of chronic and neuropathic pain. mdpi.com Research has been conducted on derivatives of 1-isopropyltetrahydroisoquinoline as orally active N-type calcium channel blockers. mdpi.com Starting from a lead compound, optimization efforts were focused on enhancing the potency for N-type calcium channel inhibition and improving the metabolic stability profile, particularly concerning cytochrome P450 (CYP) enzymes. mdpi.com

One of the identified compounds, (R)-5r, which is a 1-isopropyl-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl derivative, was found to be a novel, orally active small-molecule inhibitor of N-type calcium channels with reduced CYP inhibition liability. mdpi.com In a preclinical model of neuropathic pain in rats, oral administration of this compound demonstrated a significant improvement in mechanical allodynia. mdpi.com This line of research indicates that the dihydroisoquinoline scaffold is a viable starting point for the development of novel therapeutics for chronic pain.

| Compound | Target | Activity | In Vivo Model | Effect |

|---|---|---|---|---|

| (R)-5r | N-type calcium channels (Cav2.2) | Inhibitor | Spinal nerve ligation in rats | Improved mechanical allodynia |

Norepinephrine-Dopamine Reuptake Inhibition (e.g., Nomifensine Analogies)

Norepinephrine-dopamine reuptake inhibitors (NDRIs) are a class of drugs that can be effective in treating conditions such as depression and attention-deficit/hyperactivity disorder (ADHD). wikipedia.org The isoquinoline framework has been explored in the context of developing inhibitors of catecholamine uptake. nih.gov Quantitative structure-activity relationship (QSAR) studies have been performed on various series of compounds, including 6-phenylpyrrolo[2,1-a]isoquinolines, to understand the structural requirements for norepinephrine (B1679862) and dopamine transporter inhibition. nih.gov

These studies have indicated that the hydrophobicity of substituents on the primary phenyl ring plays a significant role in enhancing the activity. nih.gov While specific research on this compound as an NDRI is limited, the established activity of related isoquinoline structures suggests that this compound and its derivatives could be designed to target the norepinephrine and dopamine transporters. The development of such compounds could offer new therapeutic options for a variety of neurological and psychiatric disorders. Nomifensine, a well-known NDRI, serves as a structural and functional analogue for the design of new isoquinoline-based inhibitors. nih.gov

Preclinical Development and Lead Compound Identification

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been the subject of preclinical development for various applications. One area of focus has been the development of probes for Positron Emission Tomography (PET) imaging of σ₂ receptors, which are potential biomarkers for cancer diagnosis. nih.gov In this context, a derivative, 2-[3-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propyl]-3,4-dihydroisoquinolin-1(2H)-one, was identified as a lead compound due to its favorable pharmacological properties and appropriate lipophilicity for brain imaging. nih.gov

This lead compound served as a template for the development of a series of dihydroisoquinolinones that could be radiolabeled for PET imaging. nih.gov Although the in vivo imaging of σ₂ receptors in the brain with the developed radiotracer was not entirely successful, potentially due to interactions with P-glycoprotein, the compound was still considered a valuable candidate for imaging peripheral tumors. nih.gov This research demonstrates the process of lead compound identification and optimization within the 3,4-dihydroisoquinolin-1(2H)-one class of molecules for diagnostic purposes.

Advanced Research and Future Directions

Development of Compound Libraries for Screening

The creation of compound libraries is a cornerstone of modern high-throughput screening (HTS) and drug discovery. A compound library is a systematically organized collection of chemicals used to identify "hits"—compounds that exhibit a desired biological activity against a specific target. For the 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one scaffold, the development of focused libraries allows for the efficient exploration of chemical space around this core structure.

The rationale behind building a library around this scaffold is to systematically modify its structure to achieve a range of physicochemical properties and three-dimensional shapes. This diversity increases the probability of discovering compounds with high affinity and selectivity for a given biological target. The design of such libraries often involves computational analysis to predict drug-like properties and potential target interactions.

A key strategy in library development is derivatization. For instance, researchers have synthesized libraries of 3,4-dihydroisoquinolin-1(2H)-one derivatives to screen for specific activities, such as antioomycete agents for plant disease management. nih.govrsc.org In one such effort, 59 derivatives were synthesized using the Castagnoli–Cushman reaction to identify potent inhibitors of Pythium recalcitrans, a plant pathogen. nih.gov This approach, while focused on agriculture, demonstrates the utility of the scaffold in generating bioactive molecules. This compound serves as a valuable starting point or building block for such libraries, where the fluorine atom can be used to modulate properties like metabolic stability and binding affinity.

Table 1: Representative Library Generation Strategies

| Strategy | Description | Key Advantage |

|---|---|---|

| Combinatorial Chemistry | Automated synthesis of a large number of compounds from a few starting materials. | Rapid generation of large, diverse libraries. |

| Diversity-Oriented Synthesis (DOS) | Creates structurally complex and diverse molecules, often exploring novel chemical space. | Potential to identify hits for novel or difficult targets. |